molecular formula C26H26ClN5O2S B2939494 N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide CAS No. 441720-71-4

N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2939494
CAS RN: 441720-71-4
M. Wt: 508.04
InChI Key: VUBXDAWTOIJULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H26ClN5O2S and its molecular weight is 508.04. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity of Related Compounds

Several studies have focused on synthesizing novel compounds with potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties. For example, Abu-Hashem et al. (2020) synthesized new heterocyclic compounds derived from visnaginone and khellinone, exhibiting COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, compounds with modifications on the pyrimidine ring have been designed to improve pharmacological profiles, indicating the versatility of such structures in drug development (Nie et al., 2020).

Chemical Structure and Crystallography Studies

Research on the chemical structure and crystallography of related compounds provides valuable information on the molecular configuration and potential interactions. Anthal et al. (2018) studied the crystal structure of a related compound, highlighting the dihedral angles and hydrogen bonding patterns that could inform the design of new molecules with desired biological activities (Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).

Potential for Drug Discovery and Development

The structural motifs found in these compounds are often explored for their potential in drug discovery. For example, derivatives of thieno[2,3-d]pyrimidines have been investigated for their antiemetic, tranquilizing, and analgesic properties, suggesting that compounds with similar structures could be promising candidates for developing new therapeutics (Mattioda et al., 1975).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O2S/c1-16-20(27)5-4-6-21(16)30-25(33)23-17(2)22-24(28-15-29-26(22)35-23)32-13-11-31(12-14-32)18-7-9-19(34-3)10-8-18/h4-10,15H,11-14H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBXDAWTOIJULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C3=C(N=CN=C3S2)N4CCN(CC4)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.